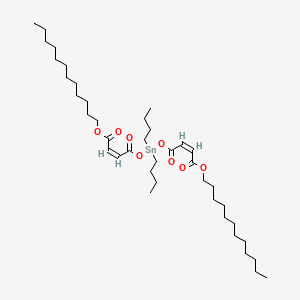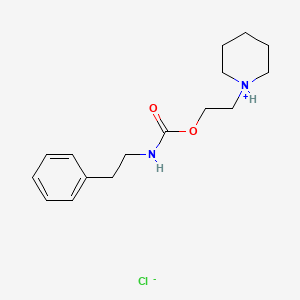
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- is a complex organotin compound with the molecular formula C40H72O8Sn and a molecular weight of 799.70488 . This compound is known for its unique structure, which includes multiple oxygen atoms and a tin atom, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- involves several steps. The synthetic route typically includes the reaction of dibutyltin oxide with maleic anhydride, followed by esterification with dodecanol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication .
Comparación Con Compuestos Similares
Similar compounds to 5,7,12-Trioxa-6-stannatetracosa-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, dodecyl ester, (Z,Z)- include:
- Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications
Propiedades
Número CAS |
33466-31-8 |
|---|---|
Fórmula molecular |
C40H72O8Sn |
Peso molecular |
799.7 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
Clave InChI |
IPEIQLRNAOQYPJ-NUJFUEHTSA-L |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCC)CCCC |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)




![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)

